molecular formula C7H3N3O B13549414 [1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile

[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile

Cat. No.: B13549414
M. Wt: 145.12 g/mol
InChI Key: FHGUWJXUCHOJBD-UHFFFAOYSA-N
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Description

[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile: is a heterocyclic compound with a molecular formula of C7H3N3O. It is characterized by the fusion of an oxazole ring with a pyridine ring, and the presence of a nitrile group at the second position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]oxazolo[4,5-c]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoropyridin-2-ylcarboximidoyl chloride with aniline, followed by intramolecular cyclization to yield the desired product . Another approach includes the use of 3-nitropyridines bearing neighboring hydroxyimino groups, which undergo cyclization under the action of sodium hydride in dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic synthesis and scale-up processes can be applied. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxazolo[4,5-c]pyridine derivatives.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-c]pyridine oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,3]oxazolo[4,5-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile is unique due to its specific ring fusion and the presence of a nitrile group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H3N3O

Molecular Weight

145.12 g/mol

IUPAC Name

[1,3]oxazolo[4,5-c]pyridine-2-carbonitrile

InChI

InChI=1S/C7H3N3O/c8-3-7-10-5-4-9-2-1-6(5)11-7/h1-2,4H

InChI Key

FHGUWJXUCHOJBD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1OC(=N2)C#N

Origin of Product

United States

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